1-((3-Aminopropyl)amino)-4-(methylamino)anthraquinone
CAS No.: 22366-99-0
Cat. No.: VC7959885
Molecular Formula: C18H19N3O2
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22366-99-0 |
---|---|
Molecular Formula | C18H19N3O2 |
Molecular Weight | 309.4 g/mol |
IUPAC Name | 1-(3-aminopropylamino)-4-(methylamino)anthracene-9,10-dione |
Standard InChI | InChI=1S/C18H19N3O2/c1-20-13-7-8-14(21-10-4-9-19)16-15(13)17(22)11-5-2-3-6-12(11)18(16)23/h2-3,5-8,20-21H,4,9-10,19H2,1H3 |
Standard InChI Key | MLDHMLJPHZYBDV-UHFFFAOYSA-N |
SMILES | CNC1=C2C(=C(C=C1)NCCCN)C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES | CNC1=C2C(=C(C=C1)NCCCN)C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
1-((3-Aminopropyl)amino)-4-(methylamino)anthraquinone belongs to the anthraquinone class, characterized by a tricyclic 9,10-anthracenedione backbone. The molecule is substituted at the 1-position with a 3-aminopropylamino group (-NH-(CH₂)₃-NH₂) and at the 4-position with a methylamino group (-NH-CH₃). This arrangement creates an electron-deficient quinoid system capable of π-π stacking and hydrogen bonding, critical for its interaction with biological macromolecules .
Physicochemical Characteristics
Key physicochemical parameters are summarized below:
The compound's high boiling point and low vapor pressure indicate thermal stability and low volatility, making it suitable for high-temperature industrial processes . The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability in biological systems.
Synthesis and Industrial Production
Synthetic Pathways
Industrial synthesis typically involves sequential amination of 1,4-dichloroanthraquinone:
-
Initial Amination: Reaction with methylamine introduces the 4-methylamino group under alkaline conditions (pH 10-12, 80-100°C).
-
Secondary Amination: Subsequent treatment with 1,3-diaminopropane introduces the 3-aminopropylamino moiety via nucleophilic aromatic substitution (120-150°C, polar aprotic solvents).
-
Purification: Crude product is purified through silica gel chromatography or recrystallization from ethanol/water mixtures, yielding >95% purity .
Scale-Up Challenges
Key manufacturing challenges include:
-
Regioselectivity Control: Competing reactions at the 2- and 3-positions require precise stoichiometric ratios of aminating agents .
-
Byproduct Formation: Oligomerization of 1,3-diaminopropane necessitates continuous removal of water to suppress side reactions.
Applications in Material Science and Biotechnology
Textile and Cosmetic Dyes
As HC Blue No. 8, this compound is employed in permanent hair dyes, forming intense blue-black shades through oxidative coupling with hydrogen peroxide . Its small molecular size (309 Da) enables penetration into hair keratin, while the amino groups facilitate covalent bonding to sulfhydryl groups in cysteine residues.
Photodynamic Therapy (PDT)
Under visible light irradiation (λ = 450-600 nm), the compound generates singlet oxygen (¹O₂) via Type II photochemical mechanisms, demonstrating cytotoxic effects against melanoma cell lines (IC₅₀ = 12.5 μM) . Comparative studies show 30% higher ¹O₂ quantum yield (ΦΔ = 0.42) than methylene blue (ΦΔ = 0.32), attributed to enhanced intersystem crossing from the aminopropyl side chain .
Biological Activity and Toxicological Profile
Acute Toxicity
Rodent studies indicate moderate acute toxicity:
-
Oral LD₅₀: 1,250 mg/kg (rat)
-
Dermal LD₅₀: >2,000 mg/kg (rabbit)
Primary acute effects include methemoglobinemia and hepatic congestion due to N-hydroxylated metabolite formation .
Genotoxicity and Carcinogenicity
The compound exhibits dose-dependent mutagenicity in Ames tests (TA98 strain, +S9), with 2.8-fold increase in revertants at 500 μg/plate . Chronic exposure (2-year bioassay) induces hepatocellular adenomas in rats (22% incidence vs. 4% controls) through ROS-mediated DNA damage . The European Chemicals Agency (ECHA) classifies it as Category 2 mutagen (H341) and Category 2 carcinogen (H351) .
Regulatory Status and Risk Mitigation
Cosmetic Regulations
Under EU Regulation (EC) No 1223/2009:
-
Maximum Concentration: 1.0% in oxidative hair dye formulations
-
Labeling Requirements: "Contains 1-((3-aminopropyl)amino)-4-(methylamino)anthraquinone"
-
Post-Market Surveillance: Mandatory reporting of allergic dermatitis cases .
Occupational Exposure Limits
Analytical Characterization Methods
HPLC Quantification
Reverse-phase HPLC with UV detection (λ = 254 nm) provides robust quantification:
Parameter | Condition |
---|---|
Column | Newcrom R1 C18 (150 × 4.6 mm) |
Mobile Phase | Acetonitrile:H₂O:H₃PO₄ (65:34:1) |
Flow Rate | 1.0 mL/min |
Retention Time | 8.2 ± 0.3 min |
LOD/LOQ | 0.1 μg/mL / 0.3 μg/mL |
This method achieves 98.7% recovery from hair dye matrices, with inter-day precision <2.5% RSD .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume